

PF-06840003 solubility in DMSO and other solvents

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Compound of Interest		
Compound Name:	PF-06840003	
Cat. No.:	B1679684	Get Quote

Application Notes and Protocols for PF-06840003

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06840003, also known as EOS200271, is a potent and selective inhibitor of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1).[1][2][3] IDO1 is a key metabolic enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine pathway.[4][5][6] In the context of oncology, the upregulation of IDO1 in tumor cells and antigen-presenting cells within the tumor microenvironment leads to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites.[4][7] This creates a tolerogenic environment that allows cancer cells to evade immune surveillance.[1][7] By inhibiting IDO1, **PF-06840003** aims to restore anti-tumor immunity by increasing tryptophan levels and reducing kynurenine production, thereby promoting the activity of effector T cells and other immune cells.[1][3][8]

PF-06840003 is an orally bioavailable small molecule that has demonstrated anti-tumor activity in preclinical models, particularly when used in combination with immune checkpoint inhibitors. [1] It is a valuable tool for researchers studying cancer immunology and developing novel therapeutic strategies.



Physicochemical Properties

Property	Value	Reference
Alternate Names	EOS200271	[2][3]
Molecular Formula	C12H9FN2O2	[2][9]
Molecular Weight	232.21 g/mol	[2][9]
CAS Number	198474-05-4	[2][9]
Appearance	Light yellow to yellow solid	[9]

Solubility Data

The solubility of **PF-06840003** in various solvents is a critical factor for its use in in vitro and in vivo experiments. Below is a summary of its solubility in common laboratory solvents. It is highly recommended to use freshly opened, anhydrous DMSO for preparing stock solutions, as hygroscopic DMSO can significantly impact solubility.[9][10] For aqueous-based assays, it is advisable to first dissolve the compound in DMSO and then dilute it with the aqueous buffer.



Solvent	Solubility	Concentration (mM)	Notes	Reference
DMSO	≥ 100 mg/mL	430.64	Use newly opened, anhydrous DMSO.	[9]
60 mg/mL	258.39	Sonication is recommended.	[11][12]	
46 mg/mL	198.09	Use fresh DMSO as moisture can reduce solubility.	[10]	
at least 25 mg/mL	107.66	[2]		
Ethanol	6 mg/mL	25.84	[10]	_
Water	Insoluble	-	[10]	
PBS (pH 7.2)	Sparingly soluble	-	Recommended to first dissolve in a primary solvent like DMSO or ethanol before diluting in PBS.	[13]

In Vivo Formulations

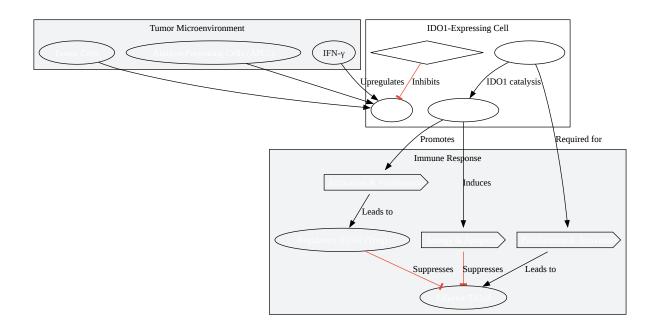
For animal studies, **PF-06840003** can be formulated in various vehicles. The following are examples of successful formulations. It is crucial to add the solvents sequentially and ensure the solution is clear before adding the next solvent. Sonication and gentle heating can aid in dissolution.



Formulation	Solubility	Concentration (mM)	Reference
10% DMSO, 40% PEG300, 5% Tween- 80, 45% Saline	≥ 2.5 mg/mL	10.77	[9]
2 mg/mL	8.61	[11]	
10% DMSO, 90% (20% SBE-β-CD in Saline)	≥ 2.5 mg/mL	10.77	[9]
10% DMSO, 90% Corn Oil	≥ 2.5 mg/mL	10.77	[9]
5% DMSO, 95% Corn Oil	0.600 mg/mL	2.58	[10]

Signaling Pathway





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Experimental ProtocolsPreparation of Stock Solutions

Objective: To prepare a concentrated stock solution of **PF-06840003** for subsequent dilution in cell culture media or for the preparation of in vivo formulations.

Materials:

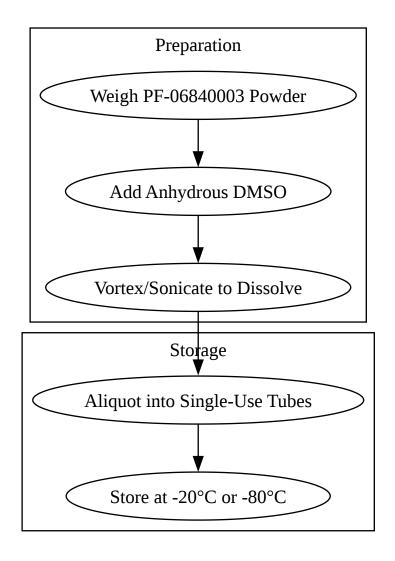


- **PF-06840003** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Sonicator (optional)

Protocol:

- Equilibrate the **PF-06840003** powder to room temperature before opening the vial to prevent condensation.
- Weigh the desired amount of **PF-06840003** powder in a sterile tube.
- Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add 4.3064 mL of DMSO to 1 mg of PF-06840003).[9]
- Vortex the solution thoroughly to dissolve the compound.
- If necessary, use a sonicator or gentle warming to aid dissolution.[9][11]
- Once completely dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
- Store the stock solutions at -20°C or -80°C. Solutions in DMSO can be stored at -20°C for up to 3 months or at -80°C for up to 2 years.[2][9]





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In Vitro Cellular Assay for IDO1 Activity (HeLa Cell Model)

Objective: To determine the inhibitory activity of **PF-06840003** on IDO1 in a cellular context. This protocol is adapted from methods used to characterize IDO1 inhibitors.[10]

Materials:

- HeLa cells
- Complete growth medium (e.g., EMEM with 10% FBS)



- Reduced serum medium (e.g., EMEM with 2% FBS)
- Recombinant human interferon-gamma (rhIFNy)
- PF-06840003 stock solution in DMSO
- 96-well cell culture plates
- 30% Trichloroacetic acid (TCA)
- 2% 4-(dimethylamino)benzaldehyde (pDMAB) in acetic acid
- Plate reader capable of measuring absorbance at 492 nm

Protocol:

- Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 20,000 cells per well in 200
 μL of complete growth medium. Incubate overnight at 37°C and 5% CO₂ to allow for cell
 adherence.[10]
- IDO1 Induction: The next day, aspirate the growth medium and replace it with 200 μL of reduced serum medium containing 100 ng/mL of rhIFNy to induce IDO1 expression.
 Incubate for 48 hours.[10]
- Compound Treatment: Prepare serial dilutions of the **PF-06840003** stock solution. After the 48-hour induction, remove the rhIFNy-containing medium and add the diluted compounds to the cells. Incubate for 16-24 hours.[10]
- Kynurenine Measurement:
 - \circ After the treatment incubation, transfer 100 μL of the cell supernatant to a new 96-well plate.[10]
 - Add 30 μL of 30% TCA to each well to precipitate proteins. Centrifuge the plate at 3000 rpm for 10 minutes.[10]
 - Transfer 100 μL of the supernatant to another fresh 96-well plate.[10]

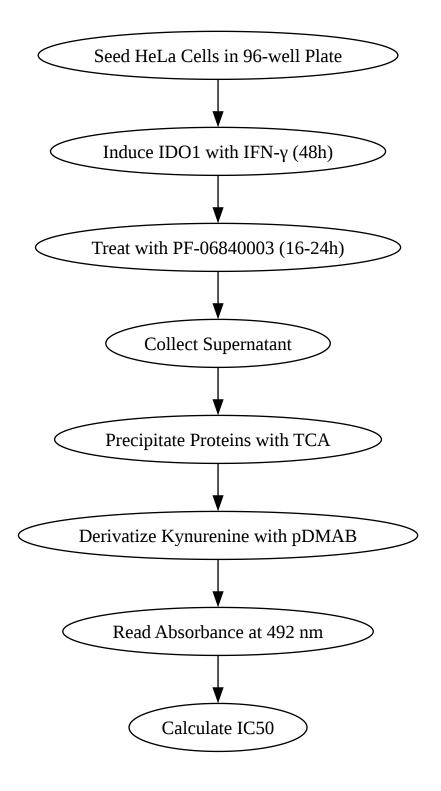
Methodological & Application





- Add 100 μL of 2% pDMAB in acetic acid to each well to derivatize the kynurenine.[10]
- Data Acquisition: Read the absorbance at 492 nm on a plate reader.[10] The absorbance is proportional to the amount of kynurenine produced.
- Data Analysis: Calculate the IC₅₀ value for **PF-06840003** by plotting the percentage of inhibition of kynurenine production against the log of the compound concentration.





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Storage and Stability

• Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[9]



• In Solvent: Store stock solutions at -80°C for up to 2 years or at -20°C for up to 1 year.[9] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.

Safety Precautions

PF-06840003 is for research use only and should not be used in humans or for veterinary purposes.[3] Handle the compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid inhalation of the powder and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. Consult the Safety Data Sheet (SDS) for more detailed information.

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